disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate
Brand Name: Vulcanchem
CAS No.: 849725-39-9
VCID: VC4699245
InChI: InChI=1S/C10H13N4O8P.2Na.7H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;;;;;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;7*1H2/q;2*+1;;;;;;;/p-2/t4-,6-,7-,10-;;;;;;;;;/m1........./s1
SMILES: C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.O.O.O.O.O.O.[Na+].[Na+]
Molecular Formula: C10H25N4Na2O15P
Molecular Weight: 518.276

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate

CAS No.: 849725-39-9

Cat. No.: VC4699245

Molecular Formula: C10H25N4Na2O15P

Molecular Weight: 518.276

* For research use only. Not for human or veterinary use.

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate - 849725-39-9

Specification

CAS No. 849725-39-9
Molecular Formula C10H25N4Na2O15P
Molecular Weight 518.276
IUPAC Name disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate
Standard InChI InChI=1S/C10H13N4O8P.2Na.7H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;;;;;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;7*1H2/q;2*+1;;;;;;;/p-2/t4-,6-,7-,10-;;;;;;;;;/m1........./s1
Standard InChI Key ZEALAQXNWUYYQU-HCPZZMJLSA-L
SMILES C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.O.O.O.O.O.O.[Na+].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Disodium GMP heptahydrate has the molecular formula C₁₀H₁₂N₅Na₂O₈P·7H₂O and a molecular weight of 407.18 g/mol (anhydrous basis) . The anhydrous form lacks coordinated water, while the heptahydrate contains seven water molecules, as confirmed by X-ray diffraction and thermogravimetric analyses .

Table 1: Key Identifiers of Disodium GMP Heptahydrate

PropertyValueSource
CAS Number5550-12-9
EC Number226-914-1
IUPAC NameDisodium [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate heptahydrate
Synonyms5′-GMP-Na₂·7H₂O, disodium guanylate heptahydrate

Crystallographic Features

The compound crystallizes in a monoclinic system, with the ribose moiety adopting a C2′-endo puckering conformation. The sodium ions coordinate with phosphate oxygen atoms and water molecules, stabilizing the lattice . Hydration states (e.g., hexahydrate vs. heptahydrate) depend on crystallization conditions, as demonstrated in antisolvent processes .

Synthesis and Phase Transformation

Antisolvent Crystallization

Disodium GMP heptahydrate is selectively produced via antisolvent crystallization, where ethanol or acetone is added to an aqueous GMP solution. Key variables include:

  • Temperature: 10–25°C

  • Solvent fraction: 40–60% ethanol

  • Addition rate: 0.5–2 mL/min

In situ Raman spectroscopy and focal beam reflection measurements reveal a four-stage transformation :

  • Nucleation of amorphous GMP.

  • Predissolution of amorphous phase.

  • Nucleation and growth of hydrate crystals.

  • Ostwald ripening of crystalline product.

Table 2: Phase Transformation Kinetics in Couette-Taylor Crystallizer

ParameterValue
Dissolution rate constant (k₁)1.2 × 10⁻³ s⁻¹
Growth rate constant (k₂)8.7 × 10⁻⁴ s⁻¹
Activation energy (Eₐ)45 kJ/mol

Hydrate Stability

The heptahydrate form is metastable under ambient conditions, gradually dehydrating to tetrahydrate or anhydrous forms at relative humidity <60% . Thermal analysis shows dehydration endotherms at 80–120°C, followed by decomposition above 300°C .

Physicochemical Properties

Solubility and Spectroscopy

  • Solubility: 50 g/L in water (25°C), negligible in ethanol or acetone .

  • UV-Vis: λₘₐₓ = 252–254 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) .

  • IR: Peaks at 1650 cm⁻¹ (C=O stretch) and 1080 cm⁻¹ (P-O-C) .

Thermodynamic Data

PropertyValueMethod
ΔH dissolution+15.2 kJ/molCalorimetry
Log P (octanol-water)-0.42HPLC

Applications

Biochemical Research

  • Neurotransmission studies: Modulates glutamatergic signaling via NMDA receptor interactions .

  • Nucleotide standards: Quantified via capillary IC-MS/MS in metabolomic profiling .

Industrial Uses

  • Flavor enhancer: Synergizes with monosodium glutamate (MSG) in savory foods, with a threshold of 0.01% w/w .

  • Pharmaceuticals: Intermediate in antiviral prodrug synthesis (e.g., acyclovir) .

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